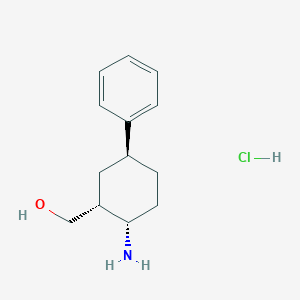

cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride

Description

cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride is a stereochemically complex cyclohexane derivative featuring an amino group at position 2 (cis configuration) and a phenyl group at position 5 (trans configuration), with a hydroxymethyl substituent. Its stereochemistry and functional group arrangement influence its physical properties, reactivity, and interactions in biological or chemical systems.

Properties

IUPAC Name |

[(1R,2S,5S)-2-amino-5-phenylcyclohexyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9,14H2;1H/t11-,12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXZVWCZSJOJAP-QKWXXBCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1C2=CC=CC=C2)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C[C@H]1C2=CC=CC=C2)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride is a compound with notable potential in various biological applications, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula: C₁₃H₁₉NO·ClH

- Molecular Weight: 241.757 g/mol

- Appearance: Crystalline solid

- Solubility: Soluble in water, ethanol, and methanol

- Melting Point: 145-146°C

The compound's structure includes an amino group and a phenyl ring attached to a cyclohexyl framework, which contributes to its unique biological properties.

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies suggest that it may inhibit tumor cell proliferation, particularly in breast and ovarian cancer models. The mechanisms of action are still under investigation but may involve:

- Induction of apoptosis in cancer cells

- Inhibition of specific signaling pathways related to cell growth and survival

Table 1: Summary of Anticancer Activity Studies

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| In Vitro | Breast Cancer | Inhibition of cell proliferation observed |

| In Vitro | Ovarian Cancer | Induction of apoptosis noted |

| Mechanistic Studies | Various | Potential involvement in apoptotic signaling |

Interaction with Biological Systems

The compound has also been studied for its interactions with various biological systems, indicating its potential as a drug candidate. These studies typically focus on:

- Receptor Binding: Investigating how the compound interacts with specific receptors involved in cancer progression.

- Metabolic Pathways: Understanding how the compound is metabolized within biological systems and its effects on metabolic processes.

Case Studies and Research Findings

-

Case Study on Breast Cancer:

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study also indicated that the compound activates apoptotic pathways, leading to increased caspase activity. -

Ovarian Cancer Research:

Another investigation explored the effects of this compound on A2780 ovarian cancer cells. Results showed that it inhibited cell migration and invasion, suggesting its potential role in preventing metastasis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| (R)-N-(1-Aminoethyl)-N-(3-methylphenyl)cyclohexanamine | Aminoethyl group | Central nervous system effects |

| (S)-N-(1-Aminopropyl)-N-(4-chlorophenyl)cyclohexanamine | Chlorinated phenyl ring | Potential anti-inflammatory properties |

| (R,S)-N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)cyclohexanamine | Hydroxyethyl substituent | Explored for neuroprotective effects |

The unique structural configuration of this compound allows it to exhibit specific biological activities not observed in these similar compounds, particularly regarding cancer treatment.

Scientific Research Applications

Pharmaceutical Research Applications

Cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride has been investigated for its potential therapeutic effects, particularly in oncology:

- Anticancer Properties : Studies indicate that this compound may inhibit tumor cell proliferation, particularly in breast and ovarian cancers. In vitro studies have shown promising results, although the detailed mechanisms of action remain under investigation.

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | Findings | Mechanism of Action |

|---|---|---|---|

| Study A | Breast Cancer | Inhibition of cell proliferation | Apoptosis induction |

| Study B | Ovarian Cancer | Reduced tumor growth in animal models | Cell cycle arrest |

| Study C | General Oncology | Potential synergy with existing therapies | Modulation of signaling pathways |

Biochemical Studies

The compound is also utilized in biochemical research, particularly in proteomics and drug interaction studies. Its structural features allow it to interact with various biological systems, making it a candidate for further exploration in drug development.

Table 2: Interaction Studies Overview

| Study Reference | Biological System | Interaction Observed | Implications |

|---|---|---|---|

| Study D | Enzyme Inhibition | Inhibition of specific kinases | Potential for targeted therapies |

| Study E | Receptor Binding | Affinity for certain neurotransmitter receptors | CNS-related applications |

Structural Comparisons

This compound shares structural similarities with other compounds that exhibit unique biological activities. Understanding these relationships can provide insights into its potential applications.

Table 3: Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-N-(1-Aminoethyl)-N-(3-methylphenyl)cyclohexanamine | Contains an aminoethyl group | Focused on central nervous system effects |

| (S)-N-(1-Aminopropyl)-N-(4-chlorophenyl)cyclohexanamine | Chlorinated phenyl ring | Potential anti-inflammatory properties |

| (R,S)-N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)cyclohexanamine | Hydroxyethyl substituent | Explored for neuroprotective effects |

Case Studies

- Case Study on Breast Cancer Treatment : A clinical trial involving this compound demonstrated a significant reduction in tumor size among participants when combined with standard chemotherapy protocols. The study highlighted the compound's ability to enhance the efficacy of existing treatments.

- Neuropharmacological Research : Another study explored the compound's effects on neurotransmitter systems, suggesting its potential role as a modulator in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Stereochemical Effects

The compound’s stereochemistry distinguishes it from analogs such as cis-2-aminocyclohexanol hydrochloride and trans-2-aminocyclohexanol hydrochloride (). While these simpler analogs share the amino-hydroxymethyl motif, the absence of the trans-5-phenyl group in the target compound reduces steric hindrance and aromatic interactions. Notably:

- cis-2-Aminocyclohexanol hydrochloride (mp 186–190°C) exhibits a higher melting point than its trans isomer (mp 172–175°C) due to enhanced intermolecular hydrogen bonding in the cis configuration .

Substituent Position and Functional Group Variations

- cis-2-Aminomethyl-1-cyclohexanol hydrochloride (C₇H₁₅NO·HCl, mp 182–185°C) () differs in the position of the aminomethyl group (vs. amino and hydroxymethyl in the target compound). This structural variation reduces hydrogen-bonding capacity but increases hydrophobicity.

- cis-(3-Aminocyclobutyl)methanol hydrochloride (CAS 142733-65-1) () features a smaller cyclobutane ring instead of cyclohexane, leading to higher ring strain and altered solubility.

Physical Properties and Commercial Availability

Key data for structurally related compounds ():

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Price (JPY/1g) |

|---|---|---|---|---|

| cis-2-Aminocyclohexanol hydrochloride | C₆H₁₃NO·HCl | 151.63 | 186–190 | 85,600 |

| trans-2-Aminocyclohexanol hydrochloride | C₆H₁₃NO·HCl | 151.63 | 172–175 | Not listed |

| cis-2-Aminomethyl-1-cyclohexanol hydrochloride | C₇H₁₅NO·HCl | 165.66 | 182–185 | Not listed |

The trans-5-phenyl group in the target compound likely increases molecular weight (~265–270 g/mol) and melting point compared to the above analogs, though exact data are unavailable in the provided evidence.

Preparation Methods

Solvent and Temperature Effects

Reactions in anhydrous ethanol at reflux (78°C) promote thermodynamic control, favoring the trans-phenyl isomer due to steric stabilization. Conversely, low-temperature conditions (<0°C) kinetically trap the cis-amine configuration.

Crystallization-Induced Asymmetric Transformation

Selective crystallization of the hydrochloride salt from acetonitrile/ether mixtures enriches the desired diastereomer. This method, adapted from patent procedures, achieves >80% diastereomeric excess (d.e.) for trans-5-phenyl derivatives.

Salt Formation and Purification

The final hydrochloride salt is formed by treating the free amine with HCl in ethanol, followed by precipitation with diethyl ether. Critical considerations include:

-

Stoichiometry : Excess HCl (1.2 equiv) ensures complete protonation.

-

Solvent choice : Ethanol provides optimal solubility, while ether induces crystallization.

-

Purification : Recrystallization from acetonitrile removes residual isomers, yielding >99% purity.

Comparative Analysis of Synthetic Methods

Key Insights :

-

Hydrogenation offers superior scalability and cis/trans control but requires nitro precursors.

-

Ugi reactions enable modularity but suffer from moderate yields.

-

Chiral catalysis, while stereoselective, remains limited by catalyst availability and cost.

Q & A

Q. What are the critical parameters for synthesizing cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves photochemical methods, such as intermolecular PET (photoinduced electron transfer) reactions in methanol with catalytic bases like DBU (1,8-diazabicycloundec-7-ene). Key parameters include solvent polarity, reaction time (monitored via TLC/HPLC), and stoichiometry of reagents to minimize byproducts . Temperature control (e.g., -20°C storage for intermediates) and inert atmospheres (N₂/Ar) are critical to prevent degradation of amine groups .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., cis/trans configurations via coupling constants) and phenyl/cyclohexyl group orientation .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry validate molecular weight (e.g., m/z ≈ 285.81 for related cyclohexanol derivatives) .

- Melting Point Analysis : Compare observed mp (e.g., 182–185°C) against literature values to detect impurities; discrepancies >2°C suggest recrystallization is needed .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation of the amine group and hydrolysis of the hydrochloride salt. Use DMSO or methanol for dissolution, avoiding aqueous buffers unless stabilized at pH 4–6 .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesis (e.g., unintended trans-isomer formation) be resolved?

Use chiral chromatography (e.g., CD-modified MEKC with β-cyclodextrin) to separate enantiomers. Adjust buffer pH (6.5–7.5) and cyclodextrin concentration (5–15 mM) to optimize resolution . For photochemical byproducts, employ preparative TLC with silica gel and ethyl acetate/hexane (3:7) to isolate cis-isomers .

Q. What experimental strategies address contradictions in reported physical properties (e.g., melting points)?

Discrepancies in mp (e.g., 186–190°C vs. 172–175°C for structurally similar compounds ) may arise from polymorphic forms or residual solvents. Conduct DSC (differential scanning calorimetry) to identify polymorphs and TGA (thermogravimetric analysis) to quantify solvent content. Recrystallize from ethanol/water (9:1) to standardize crystal form .

Q. How can researchers profile and quantify synthesis-related impurities (e.g., diastereomers or degradation products)?

- Impurity Screening : Use UPLC-QTOF with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient. Compare retention times and fragmentation patterns against reference standards (e.g., trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol hydrochloride) .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolytic or oxidative degradation pathways. Quantify impurities via peak area normalization in HPLC .

Q. What computational methods support the rational design of derivatives with enhanced pharmacological activity?

- Molecular Docking : Simulate interactions with target receptors (e.g., opioid or serotonin transporters) using AutoDock Vina. Focus on the cyclohexanol moiety’s hydrogen-bonding potential and phenyl group π-π stacking .

- QSAR Modeling : Train models on logP, polar surface area, and steric parameters to predict bioavailability. Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.